An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is recognized as a "privileged structure," frequently found in clinically approved drugs and investigational agents, particularly in oncology.[1] This document delineates the core physicochemical properties, provides detailed, field-proven protocols for its synthesis and characterization, explores its chemical reactivity as a versatile scaffold, and discusses its biological significance, with a focus on its role in the development of protein kinase inhibitors. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole, is a cornerstone of modern medicinal chemistry.[2] Its thermodynamic stability as the 1H-tautomer and its unique electronic properties make it an effective bioisostere for other aromatic systems like indole or even phenol.[2] Unlike indole, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature critical for molecular recognition by biological targets.
The strategic value of 3-Chloro-6-fluoro-1H-indazole lies in its specific substitution pattern:
-
The Indazole Core: Serves as an excellent scaffold, capable of forming pivotal hydrogen bond interactions with the "hinge" region of many protein kinases, a common mechanism for potent and selective inhibition.
-
The 3-Chloro Group: Acts as a versatile chemical handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and efficient introduction of diverse chemical moieties to build extensive compound libraries.[3]
-
The 6-Fluoro Group: This substituent significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the N-H proton, influence binding interactions through potential H-F hydrogen bonding, and block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.[4][5]
This combination of features makes 3-Chloro-6-fluoro-1H-indazole a highly sought-after intermediate for synthesizing targeted therapies, particularly for cancer, inflammation, and infectious diseases.[1][2]
Physicochemical and Structural Properties
The fundamental properties of 3-Chloro-6-fluoro-1H-indazole are summarized below. Accurate characterization of these properties is the first step in any research and development workflow.
| Property | Value | Reference(s) |
| IUPAC Name | 3-Chloro-6-fluoro-1H-indazole | |
| CAS Number | 1243360-12-4 | [6][7] |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Off-white to light yellow solid/powder | |
| Melting Point | Not precisely reported; similar analogs like 3-chloro-1H-indazole melt at ~149 °C | [8] |
| SMILES | Clc1nnc2cc(F)ccc12 | |
| InChI Key | BOLDMYADJTXRLR-UHFFFAOYSA-N | |
| Purity | Typically >97% | |
| Storage | Store at 2-8°C under an inert atmosphere |
Synthesis and Characterization: A Validated Workflow
Retrosynthetic Analysis and Strategy
The causality behind this synthetic strategy is based on well-established, high-yielding transformations. The primary disconnection is at the C3-Cl bond, which can be installed via a Sandmeyer reaction from a 3-amino precursor. This 3-aminoindazole can, in turn, be synthesized via cyclization of an ortho-cyano-fluoroaniline derivative with hydrazine, a common and efficient method for forming the indazole core.[9][10]
Detailed Experimental Protocol
PART A: Synthesis of 6-Fluoro-1H-indazol-3-amine
-
Principle: This step leverages the nucleophilic attack of hydrazine on the nitrile group of 2-amino-4-fluorobenzonitrile, followed by an intramolecular cyclization to form the stable indazole ring system. The use of a high-boiling solvent like ethylene glycol facilitates the reaction which requires elevated temperatures.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorobenzonitrile (1.0 eq).
-
Add ethylene glycol as the solvent (approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (64% solution, ~3.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.
-
Dry the product under vacuum to yield 6-Fluoro-1H-indazol-3-amine as a solid. This intermediate can often be used in the next step without further purification.
-
PART B: Synthesis of 3-Chloro-6-fluoro-1H-indazole (Sandmeyer Reaction)
-
Principle: The Sandmeyer reaction is a classic transformation to convert an aromatic amine to an aryl halide. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt is then displaced by a chloride ion, catalyzed by copper(I) chloride.
-
Step-by-Step Methodology:
-
In a flask cooled to 0-5°C using an ice-salt bath, suspend 6-Fluoro-1H-indazol-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 4.0 eq) and water.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5°C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product from the reaction mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization Protocol
-
Purification: The crude 3-Chloro-6-fluoro-1H-indazole is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is generally effective.
-
Validation: Fractions are collected and analyzed by TLC to pool the pure product.
-
-
Characterization: The identity and purity of the final compound must be validated.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic proton signals corresponding to the substituted benzene ring.[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the fluorine and adjacent protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the expected number of carbon signals, with the carbon attached to fluorine exhibiting a large coupling constant (¹JCF).
-
MS (Mass Spectrometry): The ESI-MS spectrum should show a prominent ion corresponding to the mass of the protonated molecule [M+H]⁺ at m/z 171.0, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).
-
HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound, which should ideally be >97% for use in drug discovery applications.
-
Chemical Reactivity and Applications in Drug Development
The utility of 3-Chloro-6-fluoro-1H-indazole stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
N-H Functionalization: The indazole N-H is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated.[12] This position is often modified to extend into solvent-exposed regions of a protein's binding pocket or to fine-tune solubility and metabolic stability.
-
C3-Cl Cross-Coupling: This is the most powerful transformation for this scaffold. The C-Cl bond can be activated by a palladium catalyst to couple with a wide variety of partners.[13][14][15]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, essential for building molecules that target deep hydrophobic pockets in enzymes.[16]
-
Buchwald-Hartwig Amination: Reaction with amines provides access to 3-aminoindazole derivatives, a key pharmacophore in many biologically active molecules.[15]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid alkynyl linker, often used to probe binding site geometry.
-
Biological Profile and Target Engagement
Indazole derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[2][12][17] A primary and well-documented application is in the field of protein kinase inhibition.[18]
Indazoles as Kinase Hinge-Binders
Protein kinases are a major class of drug targets, particularly in oncology. They all share a conserved ATP-binding site. A successful strategy for designing kinase inhibitors is to create molecules that mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.
The indazole scaffold is an exceptional hinge-binder. The N-H at the 1-position acts as a hydrogen bond donor, while the nitrogen at the 2-position acts as a hydrogen bond acceptor, perfectly complementing the donor-acceptor pattern of the kinase hinge backbone.
This reliable binding motif is the foundation for numerous approved kinase inhibitors like Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR/PLK4 inhibitor).[1][19] The development of inhibitors against kinases such as ITK, Pim kinases, and TRK often relies on an indazole core.[20][21][22]
Activities of Structurally Related Analogs
The biological potential of the 3-chloro-6-fluoro-1H-indazole scaffold can be inferred from the activities of its close analogs.
| Analog Class | Biological Activity | Target(s) / Mechanism | Reference(s) |
| 3-Aminoindazoles | Anti-cancer | Tyrosine Kinase Inhibition (e.g., ALK) | [2] |
| 3-Substituted Indazoles | Anti-cancer | IDO1 Enzyme Inhibition | [2] |
| 3-Chloro-6-nitro-indazoles | Antileishmanial | Trypanothione Reductase (TryR) Inhibition | [10][23] |
| 6-Aminoindazoles | Anti-cancer | IDO1 Protein Suppression, G2/M Cell Cycle Arrest | [5] |
Safety and Handling
As a halogenated aromatic amine derivative, 3-Chloro-6-fluoro-1H-indazole should be handled with appropriate care. Based on data from structurally similar compounds like 3-chloro-1H-indazole, the following hazards are anticipated:[24][25]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[25]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[25]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]
-
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.
Conclusion
3-Chloro-6-fluoro-1H-indazole is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its indazole core provides a reliable anchor for binding to critical therapeutic targets like protein kinases, while its chloro and fluoro substituents offer the chemical versatility and refined physicochemical properties necessary for developing potent, selective, and metabolically robust drug candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to leverage the full potential of this powerful scaffold in their quest for novel therapeutics.
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